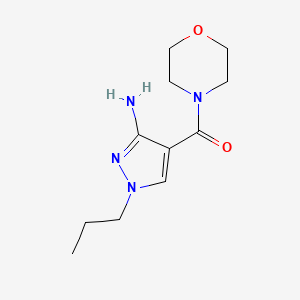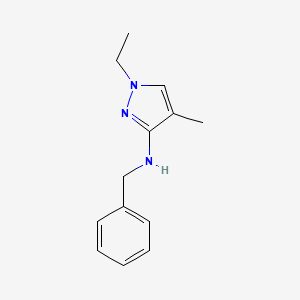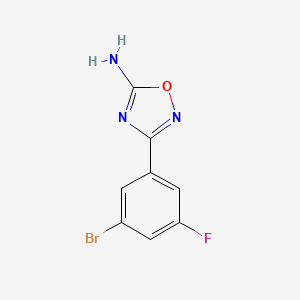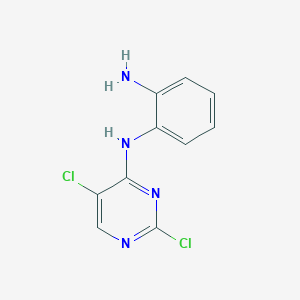
4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a morpholine ring, a pyrazole ring, and a propyl chain, making it a versatile molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine typically involves multiple steps, starting with the preparation of the morpholine ring. One common method involves the reaction of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic conditions . The final step involves coupling the morpholine and pyrazole rings through a carbonylation reaction, using reagents such as carbon monoxide and palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Key factors include temperature control, solvent selection, and catalyst efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or pyrazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted morpholine or pyrazole compounds .
Applications De Recherche Scientifique
4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating biochemical pathways. For example, it may inhibit certain kinases or proteases, leading to altered cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(morpholine-4-carbonyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide hydrochloride
- 2-[4-(morpholine-4-carbonyl)anilino]-6-[(3S)-3-(prop-2-enoylamino)pyrrolidin-1-yl]pyridine-3-carboxamide
Uniqueness
4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine is unique due to its combination of morpholine and pyrazole rings, which confer distinct chemical and biological properties. Its structural features allow for versatile modifications and applications in various fields, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C11H18N4O2 |
|---|---|
Poids moléculaire |
238.29 g/mol |
Nom IUPAC |
(3-amino-1-propylpyrazol-4-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H18N4O2/c1-2-3-15-8-9(10(12)13-15)11(16)14-4-6-17-7-5-14/h8H,2-7H2,1H3,(H2,12,13) |
Clé InChI |
QSDYQBVENJBLSW-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(C(=N1)N)C(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736361.png)
![1-(butan-2-yl)-N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11736366.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11736369.png)
![4-methyl-1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11736373.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736374.png)
![2-(4-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11736376.png)
![3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11736377.png)
![2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol](/img/structure/B11736378.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736388.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11736401.png)
![2-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11736402.png)
